Tetrabromophenolphthalein

Description

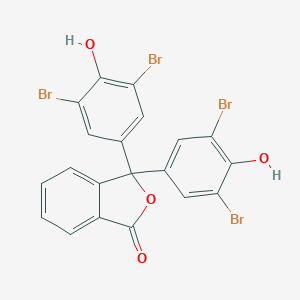

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(3,5-dibromo-4-hydroxyphenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRGVMYQZVQHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058801 | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-62-0, 1301-20-8 | |

| Record name | Tetrabromophenolphthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',3'',5',5''-Tetrabromophenolphthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, tetrabromo deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001301208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromophenolphthalein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(3,5-dibromo-4-hydroxyphenyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',3'',5',5''-Tetrabromophenolphthalein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABROMOPHENOLPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ4HT20I0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Tetrabromophenolphthalein

An In-depth Technical Guide to the Chemical Properties of Tetrabromophenolphthalein

Introduction

This compound and its derivatives are significant compounds in analytical chemistry and biochemical research. As a brominated derivative of phenolphthalein (B1677637), its structure is modified to enhance its properties as an indicator and a reagent in various assays.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on data relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the parent compound from which several important reagents are derived, most notably the ethyl ester and its potassium salt. The introduction of bromine atoms and an ethyl ester group significantly alters the molecule's spectral properties and reactivity.[1]

-

This compound: The core structure, a derivative of phenolphthalein with four bromine atoms on the phenyl rings.

-

This compound Ethyl Ester: An esterified form that is often used as a chromogenic substrate.[2]

-

This compound Ethyl Ester Potassium Salt: The potassium salt of the ethyl ester, which is water-soluble and widely used as a spectrophotometric reagent.[3][4]

Physicochemical Properties

The quantitative physicochemical properties of this compound and its key derivatives are summarized in the tables below.

Table 1: Chemical Identification

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C₂₀H₁₀Br₄O₄ | 633.91[5][6] | 76-62-0[5] |

| This compound Ethyl Ester | C₂₂H₁₄Br₄O₄ | 661.96[7] | 1176-74-5[7] |

| this compound Ethyl Ester Potassium Salt | C₂₂H₁₃Br₄KO₄ | 700.05[4][8] | 62637-91-6[3][4] |

Table 2: Physical Properties

| Compound Name | Appearance | Melting Point (°C) |

|---|---|---|

| This compound | --- | 294[9] |

| This compound Ethyl Ester | Yellow to red powder[10] | 208.0–213.0[11] |

| this compound Ethyl Ester Potassium Salt | Blue to blue-black crystalline powder[3][4] | 210 (decomposition)[3][4][8] |

Table 3: Solubility

| Compound Name | Solubility |

|---|---|

| This compound | Practically insoluble in water; soluble in ethanol (B145695) and ether.[9] |

| This compound Ethyl Ester | --- |

| this compound Ethyl Ester Potassium Salt | Soluble in water; slightly soluble in methanol; insoluble in ether.[4][8][12] |

Acidity and pKa

The acidity of the phenolic protons is a critical property, particularly for its use as a pH indicator. The pKa is the pH at which the protonated and deprotonated forms are in equal concentration.

Table 4: Acidity

| Compound Name | pKa (Predicted/Estimated) |

|---|---|

| This compound Ethyl Ester | 6.25 ± 0.40[13] |

| "Bromophthalein Magenta E" (this compound ethyl ester) | 4.5[7] |

Reactivity and Chemical Reactions

This compound and its derivatives exhibit reactivity characteristic of their functional groups.

-

Stability : The ethyl ester potassium salt is stable under normal conditions.[14] The ethyl ester is sensitive to light and air.[7][13]

-

Incompatible Materials : Strong oxidizing agents are incompatible with the ethyl ester and its potassium salt.[7][14]

-

Hazardous Decomposition : Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[14]

-

Oxidation : The compound can be oxidized to form various brominated phenolic derivatives.[3]

-

Reduction : It can act as a reducing agent in certain organic synthesis reactions, such as the reduction of alkynes to alkenes.[2][3]

-

Substitution : The bromine atoms on the aromatic rings can be substituted with other functional groups under appropriate conditions, allowing for chemical modification to tailor the molecule for specific applications.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound derivatives are crucial for their application in research.

Protocol 1: Synthesis of this compound Ethyl Ester Potassium Salt

This multi-step synthesis is based on the foundational Davis and Schuhmann method and subsequent modifications.[3][15]

Objective: To synthesize this compound Ethyl Ester Potassium Salt from phenolphthalein.

Materials:

-

Phenolphthalein

-

Zinc dust

-

Sodium hydroxide (B78521) (NaOH)

-

Dry hydrogen chloride (HCl) gas

-

Ethanol

-

Elemental bromine (Br₂)

-

Potassium hydroxide (KOH)

Methodology:

-

Reduction of Phenolphthalein:

-

Phenolphthalein is reduced to phenolphthalin (B1214455) using zinc dust in an aqueous sodium hydroxide solution under reflux.[2][3]

-

-

Esterification:

-

Bromination:

-

Oxidation and Salt Formation:

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of a weak acid like this compound ethyl ester.[16][17]

Objective: To determine the pKa value by monitoring pH changes during titration.

Materials:

-

This compound derivative

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Standard pH buffer solutions (e.g., pH 4, 7, 10)

-

Deionized water

Equipment:

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker or reaction vessel

Methodology:

-

Preparation:

-

Calibrate the pH meter using standard buffer solutions.[17]

-

Prepare a sample solution of the this compound derivative at a known concentration (e.g., 1 mM).[17]

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[17]

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.[17]

-

-

Titration:

-

Place the sample solution on the magnetic stirrer and immerse the pH electrode.

-

If the sample is acidic, make it more acidic by adding 0.1 M HCl to a starting pH of ~1.8-2.0.[17]

-

Add the 0.1 M NaOH titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/min) and record the pH and the volume of titrant added.[17]

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The equivalence point is the point of maximum slope, which can be identified from the peak of a first derivative plot (ΔpH/ΔV vs. V).[18]

-

The pKa is equal to the pH at the half-equivalence point. At this point, the concentrations of the acidic and conjugate base forms of the indicator are equal.[18][19]

-

Protocol 3: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the solubility of a compound in a specific solvent system.[20][21]

Objective: To determine the saturation concentration of this compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffers of desired pH (e.g., pH 1.2, 4.5, 6.8)[20]

-

Apparatus for agitation at a constant temperature (e.g., shaker bath at 37 ± 1 °C)[20]

-

Centrifuge or filtration system

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a known volume of the buffer solution in a flask. This ensures that a saturated solution is formed.

-

-

Equilibration:

-

Phase Separation:

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the sample as necessary to fall within the linear range of the analytical method.

-

Measure the concentration of the dissolved compound using a validated analytical method.

-

-

Reporting:

-

Report the solubility in units of mg/mL. The relative standard deviation between replicate measurements should be ≤ 10%.[20]

-

Visualizations of Workflows and Mechanisms

Diagrams created using Graphviz DOT language illustrate key processes involving this compound.

Caption: Synthesis pathway for this compound Ethyl Ester Potassium Salt.

Caption: Mechanism of this compound Ethyl Ester as a chromogenic substrate.

Caption: Experimental workflow for pKa determination via potentiometric titration.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Ethyl Ester | RUO [benchchem.com]

- 3. This compound Ethyl Ester Potassium Salt | 62637-91-6 | Benchchem [benchchem.com]

- 4. This compound ETHYL ESTER POTASSIUM SALT CAS#: 62637-91-6 [m.chemicalbook.com]

- 5. This compound | C20H10Br4O4 | CID 65569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. This compound ethyl ester | C22H14Br4O4 | CID 92873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound ETHYL ESTER POTASSIUM SALT | 62637-91-6 [chemicalbook.com]

- 9. 3',3'',5',5''-TETRABROMOPHENOLPHTHALEIN CAS#: 76-62-0 [amp.chemicalbook.com]

- 10. This compound ETHYL ESTER | 1176-74-5 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. TBPE | 62637-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. chembk.com [chembk.com]

- 14. fishersci.com [fishersci.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. youtube.com [youtube.com]

- 19. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 20. who.int [who.int]

- 21. chemview.epa.gov [chemview.epa.gov]

An In-depth Technical Guide to the Synthesis of Tetrabromophenolphthalein Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrabromophenolphthalein ethyl ester, a sensitive chromogenic substrate widely utilized in biochemical research for the detection and quantification of esterase activity.[1] This document details the established synthetic routes, experimental protocols, and quantitative data to support researchers in the effective production of this valuable compound.

Introduction

This compound ethyl ester (TBPE), with the chemical formula C₂₂H₁₄Br₄O₄, is a brominated derivative of phenolphthalein (B1677637).[2] It functions as a pro-dye; initially colorless, it undergoes a significant color change to an intense blue-purple upon enzymatic hydrolysis by nonspecific esterases.[1] This property makes it an invaluable tool for various biochemical assays, including in-gel zymography for visualizing esterase isozymes and spectrophotometric and histochemical assays for monitoring enzyme kinetics and localizing enzymatic activity.[1] The synthesis of TBPE is a multi-step process that has been optimized over the years to enhance yield and purity.

Synthetic Pathways

The most well-documented synthesis of this compound ethyl ester begins with the readily available starting material, phenolphthalein. The overall process involves a four-stage transformation: reduction of phenolphthalein, esterification of the resulting phenolphthalin (B1214455), bromination of the ethyl ester, and finally, oxidation to yield the target compound.[1][2][3] Two primary methods are frequently cited in the literature: the foundational Davis and Schuhmann method and a subsequent, higher-yielding "Modified Chinese Method".[2][3]

The general synthetic workflow can be visualized as follows:

Caption: Overall synthesis workflow for this compound Ethyl Ester.

Quantitative Data Summary

The following tables summarize the reported yields for each step of the synthesis according to the two primary methods.

Table 1: Reaction Yields of the Davis and Schuhmann Method

| Reaction Step | Reagents | Conditions | Yield | Reference |

| Reduction | Zinc dust, aqueous NaOH | Reflux, 1-1.5 hours | 77% | [2][3] |

| Esterification | Dry HCl gas in ethanol (B145695) | Room temperature, several days | 82.5% | [3] |

| Bromination | Elemental bromine in cold ethanol | 0°C, 12 hours | 84% | [3] |

| Oxidation | Potassium ferricyanide (B76249), aqueous KOH | 0°C, 5 minutes | 55% (as potassium salt) | [3] |

| Acidification | Acetic acid in water, extracted with benzene (B151609) | Boiling benzene, 0.5 hours | 85% | [3] |

| Overall Yield | ~25% | [3] |

Table 2: Reaction Yields of the Modified Chinese Method

| Reaction Step | Reagents | Conditions | Yield | Reference |

| Reduction | Zinc dust, aqueous NaOH | Reflux, 2 hours | 96-100% | [2][3] |

| Esterification | Ethanol saturated with HCl | 25°C, 72 hours | 93.5% | [2][3] |

| Bromination | Incremental addition of bromine | 0°C | 84-88% | [2][3] |

| Oxidation | Potassium ferricyanide, aqueous KOH | 0°C, 5-10 minutes | 85-89% (as potassium salt) | [2][3] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound ethyl ester, primarily based on the improved "Modified Chinese Method" which offers higher yields.

Step 1: Reduction of Phenolphthalein to Phenolphthalin

-

Reaction: Phenolphthalein is reduced using zinc dust in an aqueous sodium hydroxide (B78521) solution under reflux conditions.[1][2]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phenolphthalein in an aqueous solution of sodium hydroxide.

-

Add zinc dust to the solution.

-

Heat the mixture to reflux for 2 hours.[2][3] The deep red color of the phenolphthalein solution will fade as the reaction progresses.

-

After the reaction is complete, cool the mixture and filter to remove the excess zinc dust.

-

Acidify the filtrate to precipitate the phenolphthalin.

-

Collect the precipitate by filtration, wash with water, and dry to obtain phenolphthalin.

-

Step 2: Esterification of Phenolphthalin to Phenolphthalin Ethyl Ester

-

Reaction: The resulting phenolphthalin is then treated with ethanol saturated with dry hydrogen chloride gas.[1][2]

-

Procedure:

Step 3: Bromination of Phenolphthalin Ethyl Ester

-

Reaction: The phenolphthalin ethyl ester undergoes bromination using elemental bromine in cold ethanol.[1][2]

-

Procedure:

-

Dissolve the phenolphthalin ethyl ester in ethanol and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of elemental bromine in ethanol dropwise to the cooled solution while maintaining the temperature at 0°C.[2]

-

After the addition is complete, continue to stir the reaction mixture at 0°C for a specified period (e.g., 12 hours for the Davis and Schuhmann method).[3]

-

The tetrabromophenolphthalin ethyl ester will precipitate from the solution.

-

Collect the product by filtration, wash with cold ethanol to remove any unreacted bromine, and dry.

-

Step 4: Oxidation to this compound Ethyl Ester Potassium Salt

-

Reaction: The tetrabromophenolphthalin ethyl ester is oxidized using potassium ferricyanide in an aqueous potassium hydroxide solution.[1][3]

-

Procedure:

-

Prepare a solution of potassium ferricyanide in aqueous potassium hydroxide and cool it to 0°C.[2]

-

Add the tetrabromophenolphthalin ethyl ester to the cold potassium ferricyanide solution.

-

Stir the mixture vigorously at 0°C for 5 to 10 minutes.[2][3]

-

The potassium salt of this compound ethyl ester will precipitate.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude potassium salt can be purified by extraction with boiling ethanol, followed by cooling to induce crystallization.[3]

-

Step 5: Formation of this compound Ethyl Ester

-

Reaction: The potassium salt is neutralized with an acid to yield the final product.[1]

-

Procedure:

-

Suspend the purified potassium salt in water.

-

Add acetic acid to neutralize the salt, which will cause the this compound ethyl ester to precipitate.[2]

-

Collect the final product by filtration, wash thoroughly with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent such as benzene.[4]

-

The logical flow of the experimental procedure can be visualized as follows:

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Hydrogen Chloride Gas: This is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.

-

Elemental Bromine: Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care, using appropriate personal protective equipment (PPE) including gloves and eye protection, in a fume hood.

-

Sodium Hydroxide and Potassium Hydroxide: These are corrosive bases. Avoid contact with skin and eyes.

-

Benzene: Benzene is a known carcinogen and is flammable. Its use should be minimized or replaced with a less hazardous solvent if possible. All operations involving benzene must be conducted in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.

Conclusion

The synthesis of this compound ethyl ester is a well-established, multi-step process. By following the optimized protocols, particularly the "Modified Chinese Method," researchers can achieve high yields of the final product. Careful attention to reaction conditions and safety precautions is essential for the successful and safe synthesis of this important biochemical reagent. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Molecular Structure of Tetrabromophenolphthalein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromophenolphthalein, a halogenated derivative of phenolphthalein (B1677637), serves as a valuable tool in various scientific and industrial applications. Its primary utility lies in its function as a pH indicator and as a sensitive spectrophotometric reagent for the detection of amines, quaternary ammonium (B1175870) salts, and proteins.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical data of this compound and its commonly used derivative, the ethyl ester potassium salt. Detailed experimental protocols for its synthesis and purification are also presented to support its application in research and development.

Molecular Structure and Chemical Properties

This compound is characterized by a central lactone ring derived from phthalic anhydride, bonded to two identical tetrabrominated phenol (B47542) moieties. The extensive bromination of the phenol rings significantly influences the molecule's acidity and, consequently, its properties as a pH indicator.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its ethyl ester derivative is provided in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | This compound | This compound Ethyl Ester | This compound Ethyl Ester Potassium Salt |

| Molecular Formula | C₂₀H₁₀Br₄O₄ | C₂₂H₁₄Br₄O₄ | C₂₂H₁₃Br₄KO₄ |

| Molecular Weight | 633.91 g/mol | 661.96 g/mol | 700.05 g/mol [3] |

| CAS Number | 76-62-0 | 1176-74-5 | 62637-91-6 |

| IUPAC Name | 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-2-benzofuran-1-one | ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate[4] | potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate |

| Appearance | Yellow to red powder[5] | Yellow crystals[4] | Dark green to dark blue to black crystalline powder[3] |

| Melting Point | Not specified | 210 °C (decomposes)[4] | 210 °C (decomposes)[3] |

| Solubility | Soluble in water[3] | Soluble in benzene[5] | Soluble in water[3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the phenyl and phthalide (B148349) rings. The chemical shifts of these protons would be influenced by the presence of the bromine and hydroxyl/carbonyl functional groups.

-

¹³C NMR: The carbon NMR spectrum of the ethyl ester derivative has been reported.[4][6] The spectrum would display distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the lactone, and the various aromatic carbons. The carbons bearing bromine atoms would exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are summarized in Table 2.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500-3200 (broad) | O-H | Stretching (phenolic) |

| 3100-3000 | C-H | Stretching (aromatic) |

| 1760-1740 | C=O | Stretching (lactone) |

| 1600-1450 | C=C | Stretching (aromatic) |

| 1300-1200 | C-O | Stretching (lactone) |

| 700-550 | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of four bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and bromine-containing fragments, with multiple peaks corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).

UV-Visible Spectroscopy

The ethyl ester potassium salt of this compound is reported to have an absorbance peak at 206 nm.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol is adapted from a patented preparation method for the this compound indicator.[7]

Step 1: Preparation of Sodium Hypobromite (B1234621) Solution

-

Dissolve a portion of sodium hydroxide (B78521) in water.

-

Cool the solution to below 10 °C.

-

Slowly add bromine to the cooled sodium hydroxide solution while maintaining the temperature below 10 °C.

Step 2: Bromination of Phenolphthalein

-

In a separate vessel, dissolve phenolphthalein and the remaining sodium hydroxide in water.

-

Cool this solution to below 10 °C.

-

While stirring, add the previously prepared sodium hypobromite solution to the phenolphthalein solution, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to stand for 4-6 hours.

-

Neutralize the reaction mixture with a hydrobromic acid solution to a pH of 1-2, keeping the temperature below 10 °C to induce precipitation.

-

Let the mixture stand for 6 hours to allow for complete crystallization.

-

Filter the crystalline product, wash it with water, and dry it to obtain the crude product.

Step 3: Refinement of this compound

-

Dissolve the crude product in a sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Neutralize the clear filtrate with dilute hydrochloric acid to a pH of 1-2 to precipitate the purified this compound.

-

Filter the purified crystals, wash them thoroughly with pure water, and dry at 60-70 °C to obtain the final product.

Synthesis of this compound Ethyl Ester

A common route for the synthesis of the ethyl ester derivative involves a multi-step process starting from phenolphthalein.[8]

Step 1: Reduction of Phenolphthalein to Phenolphthalin (B1214455)

-

Phenolphthalein is reduced using zinc dust in an aqueous sodium hydroxide solution under reflux conditions.

Step 2: Esterification of Phenolphthalin

-

The resulting phenolphthalin is treated with dry hydrogen chloride gas in ethanol (B145695) to form the phenolphthalin ethyl ester.

Step 3: Bromination of Phenolphthalin Ethyl Ester

-

The phenolphthalin ethyl ester undergoes bromination using elemental bromine in cold ethanol to yield tetrabromophenolphthalin ethyl ester.

Step 4: Oxidation and Salt Formation (for the potassium salt)

-

The tetrabromophenolphthalin ethyl ester is oxidized.

-

Subsequent treatment with potassium hydroxide can be used to form the potassium salt.

Purification by Recrystallization

For the ethyl ester derivative, a suggested method for purification is crystallization from benzene.[5] A general recrystallization workflow is provided below.

Figure 1: General workflow for the purification of this compound Ethyl Ester by recrystallization.

Applications in Research and Drug Development

This compound and its derivatives are primarily utilized as analytical reagents. Their application in drug development is indirect, mainly in analytical assays to quantify compounds containing amine functionalities or to determine protein concentrations. The workflow for its use as a spectrophotometric reagent is outlined below.

References

- 1. Absorption [this compound Ethyl Ester] | AAT Bioquest [aatbio.com]

- 2. This compound ethyl ester - WikiLectures [wikilectures.eu]

- 3. This compound ETHYL ESTER POTASSIUM SALT | 62637-91-6 [chemicalbook.com]

- 4. This compound ethyl ester | C22H14Br4O4 | CID 92873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound ETHYL ESTER | 1176-74-5 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. CN103396388A - Preparation method of this compound indicator - Google Patents [patents.google.com]

- 8. This compound Ethyl Ester | RUO [benchchem.com]

Mechanism of Action for Tetrabromophenolphthalein as a pH Indicator: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the mechanism of action for tetrabromophenolphthalein as a pH indicator. It is important to note that while the parent compound is this compound, the most commonly utilized and documented form of this indicator is its derivative, This compound Ethyl Ester (TBPE) , also known as Bromophthalein Magenta E. Consequently, the data and mechanisms described herein primarily pertain to this ethyl ester derivative.

Core Mechanism of pH Indication

The function of this compound ethyl ester (TBPE) as a pH indicator is rooted in its ability to undergo a significant structural transformation in response to changes in hydrogen ion concentration. This transformation alters the molecule's electronic conjugation, which in turn changes its light absorption properties in the visible spectrum, resulting in a distinct color change.

The mechanism is analogous to that of other phthalein indicators. TBPE is a weak acid that can exist in two primary forms, which are in equilibrium:

-

Acidic Form (Lactone Structure): In acidic to near-neutral solutions (pH below its pKa), TBPE exists predominantly in a non-ionized, lactone form. In this state, the central carbon atom is sp³-hybridized, and the three aromatic rings are not fully conjugated with each other. This structure absorbs light primarily in the ultraviolet region, appearing yellow in solution.

-

Basic Form (Quinoid Structure): In an alkaline solution (pH above its pKa), a proton is removed from one of the phenolic hydroxyl groups. This deprotonation triggers a rearrangement where the central lactone ring opens. The central carbon becomes sp²-hybridized, leading to the formation of a quinoid structure. This creates a large, delocalized π-electron system that spans across the molecule. This extended conjugation lowers the energy required for electronic transitions, shifting the maximum absorbance into the visible spectrum and producing an intense blue-purple color.

The equilibrium between these two forms is reversible. The addition of acid to the blue-purple solution will protonate the molecule, causing the quinoid structure to revert to the yellow lactone form, thus restoring the original color.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound Ethyl Ester (TBPE). It is important to note that pKa values can vary depending on the solvent system and the method of determination (e.g., prediction vs. experimental).

| Parameter | Value | Notes and Citations |

| pKa | ~4.5 | This is an estimated value.[1] |

| 6.1 ± 0.2 | Determined spectrophotometrically in a plasticized PVC membrane.[2] | |

| 6.25 ± 0.40 | A predicted value. | |

| pH Transition Range | 3.4 to 5.4 | The color changes from yellow-green to blue-purple within this approximate range. |

| Color Change | Yellow (Acidic) to Blue-Purple (Basic) | The acidic form is yellow, while the deprotonated basic form is blue-purple.[3] |

| λmax (Wavelength of Max. Absorbance) | >290 nm | The molecule contains chromophores that absorb light at wavelengths greater than 290 nm.[4] Specific λmax values for the distinct acidic and basic forms in the visible spectrum are not consistently reported in the literature. |

Visualization of the Signaling Pathway

The following diagram illustrates the pH-dependent equilibrium of this compound Ethyl Ester (TBPE), showing the structural transition from the acidic lactone form to the basic quinoid form.

Caption: pH-dependent equilibrium of TBPE indicator.

Experimental Protocol: Spectrophotometric Determination of pKa

This section provides a detailed methodology for determining the pKa of a pH indicator like TBPE using UV-Visible spectrophotometry. This method relies on measuring the absorbance of the indicator in solutions of varying, known pH values.

The pKa of a weak acid indicator (HIn) can be determined using the Henderson-Hasselbalch equation adapted for absorbance data. By measuring the absorbance of the indicator at a wavelength where the acidic (HIn) and basic (In⁻) forms have different molar absorptivities, the ratio of their concentrations can be determined. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

-

UV-Visible Spectrophotometer

-

pH meter, calibrated

-

Quartz or glass cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

This compound Ethyl Ester (TBPE)

-

Ethanol or other suitable organic solvent for stock solution

-

Buffer reagents (e.g., phosphate, acetate, or citrate (B86180) buffer systems to cover a pH range from ~3 to 8)

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Caption: Workflow for pKa determination of TBPE.

-

Prepare Indicator Stock Solution: Accurately weigh a small amount of TBPE and dissolve it in a minimal amount of ethanol. Dilute with deionized water in a volumetric flask to a final concentration of approximately 10⁻⁴ to 10⁻⁵ M.

-

Prepare Buffer Solutions: Prepare a series of buffer solutions with different pH values, spanning the expected transition range of the indicator (e.g., from pH 3 to 8 in 0.5 pH unit increments).

-

Determine Wavelength of Maximum Absorbance (λmax):

-

Prepare two separate solutions of the indicator: one highly acidic (e.g., pH 1-2) and one highly alkaline (e.g., pH 9-10).

-

Scan the absorbance of both solutions across the visible spectrum (e.g., 400-700 nm) to find the λmax for the basic form (In⁻), which is the wavelength where the absorbance is highest and the change between the two forms is most pronounced.

-

-

Measure Absorbance at Different pH:

-

For each buffer solution, add a constant, precise volume of the indicator stock solution to a constant, precise volume of the buffer.

-

Measure and record the final pH of each solution using a calibrated pH meter.

-

Measure the absorbance of each solution at the predetermined λmax of the basic form.

-

Also, measure the absorbance of the fully acidic (A_acid) and fully basic (A_base) solutions at this same wavelength.

-

-

Data Analysis and pKa Calculation:

-

The pKa can be determined graphically by plotting log[(A - A_acid) / (A_base - A)] versus pH.

-

The relationship is given by the equation: pH = pKa + log[(A - A_acid) / (A_base - A)].

-

This plot should yield a straight line with a y-intercept equal to the pKa. The pKa is the pH value where log[(A - A_acid) / (A_base - A)] = 0.

-

References

- 1. This compound ETHYL ESTER | 1176-74-5 [chemicalbook.com]

- 2. This compound ethyl ester, pure 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Factors affecting uv visible spectroscopy | PPTX [slideshare.net]

- 4. This compound ethyl ester | C22H14Br4O4 | CID 92873 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrabromophenolphthalein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromophenolphthalein (C₂₀H₁₀Br₄O₄) is a halogenated derivative of phenolphthalein (B1677637) that serves as a valuable acid-base indicator. Its distinct color change at a specific pH range makes it a useful tool in various chemical analyses, including titrations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations to aid in its application in research and development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. It is crucial to distinguish these properties from those of its derivatives, such as this compound ethyl ester, which exhibit different characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₀Br₄O₄ | [1] |

| Molecular Weight | 633.9 g/mol | [1] |

| Appearance | White or pale yellow powder | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and alkali | [2] |

| pKa | Not available in searched literature |

Acid-Base Indicator Properties

This compound is a visual pH indicator that displays a distinct color change in alkaline conditions.

-

pH Range: 9.0 - 10.0[2]

-

Color Change: Colorless in acidic to neutral solutions, transitioning to red-purple in alkaline solutions.[2]

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is based on a patented method.[2]

Materials:

-

Phenolphthalein

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Hydrobromic acid (HBr) solution (20%)

-

Dilute hydrochloric acid (HCl)

-

Water

Procedure:

-

Preparation of Sodium Hypobromite (B1234621) Solution:

-

Dissolve a portion of sodium hydroxide in water.

-

Cool the solution to below 10 °C.

-

Slowly add bromine to the cooled solution while maintaining the temperature below 10 °C to obtain a sodium hypobromite solution.

-

-

Bromination:

-

In a separate container, dissolve phenolphthalein and the remaining sodium hydroxide in water.

-

Cool this solution to below 10 °C.

-

While stirring, add the previously prepared sodium hypobromite solution to the phenolphthalein solution, ensuring the temperature remains below 10 °C.

-

Let the mixture stand for 4-6 hours.

-

Neutralize the solution with a 20% hydrobromic acid solution until the pH reaches 1-2. A precipitate will form.

-

Allow the mixture to stand for 6 hours to ensure complete precipitation.

-

Filter the crystalline product, wash it with water, and dry it to obtain the crude this compound.

-

-

Refinement:

-

Dissolve the crude product in a sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Neutralize the clear filtrate with dilute hydrochloric acid until the pH is between 1 and 2 to precipitate the purified this compound.

-

Filter the purified crystals, wash them with pure water, and dry at 60-70 °C to obtain the final product.

-

Preparation of this compound Indicator Solution

A standard procedure for preparing an indicator solution is as follows:

-

Dissolve 0.1 g of this compound in 100 mL of 95% ethanol.

Spectral Data

Access to high-resolution spectral data is crucial for the identification and characterization of this compound. The following provides an overview of the available spectral information.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is available in public databases such as PubChem.[1]

Infrared (IR) Spectroscopy: FTIR spectra of this compound, typically obtained using a KBr wafer technique, can be found in spectral databases.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra for this compound are available for structural elucidation.[1]

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound for researchers and professionals in the scientific community. While key data on its synthesis and indicator properties have been presented, further research to determine a precise experimental pKa value and quantitative solubility in various organic solvents would be beneficial for expanding its applications. The provided protocols and diagrams offer a foundational understanding for the effective utilization of this compound in laboratory settings.

References

The Chemistry of Phenolphthalein and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, synthesis, and diverse applications of phenolphthalein (B1677637) and its derivatives. From its initial synthesis in the 19th century to its modern-day applications in analytical chemistry and drug development, phenolphthalein continues to be a molecule of significant interest. This document provides detailed experimental protocols, quantitative data, and visualizations of key chemical processes involving these compounds.

Discovery and Enduring Legacy

Phenolphthalein (C₂₀H₁₄O₄) was first synthesized in 1871 by the German chemist Adolf von Baeyer.[1][2] His method, which is still the primary route for its production, involved the condensation of phthalic anhydride (B1165640) with two equivalents of phenol (B47542) in the presence of a dehydrating agent like sulfuric acid or zinc chloride.[1][2] Initially explored during a period of intense research into synthetic dyes, phenolphthalein's most notable early application was as an acid-base indicator.[2][3] Its striking and sharp color change from colorless in acidic to a vibrant pinkish-purple in alkaline solutions made it an invaluable tool for titrations and other analytical techniques.[2][3]

Beyond the laboratory, phenolphthalein found an unexpected and widespread use as an over-the-counter laxative in the early 20th century. However, concerns about its potential carcinogenicity, supported by animal studies, led to its ban for this purpose in many countries, including the United States in 1999.[4][5] Despite this, the unique chemical properties of the phenolphthalein scaffold have continued to inspire the development of a wide range of derivatives with applications spanning from forensic science to drug discovery.[6]

Physicochemical Properties of Phenolphthalein and Its Derivatives

The utility of phenolphthalein and its derivatives as pH indicators is intrinsically linked to their physicochemical properties. The introduction of different substituent groups on the phenol rings can significantly alter the pKa and, consequently, the pH range of the color change, as well as the wavelength of maximum absorbance (λmax) of the colored form. The following table summarizes key quantitative data for phenolphthalein and several of its common derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | pH Range | Color Change (Acidic to Basic) | λmax (nm) |

| Phenolphthalein | C₂₀H₁₄O₄ | 318.32 | 258–263 | 9.1, 9.50, 12 | 8.2–10.0 | Colorless to Pink/Red-Violet | 552-554 |

| o-Cresolphthalein (B1221799) | C₂₂H₁₈O₄ | 346.38 | - | - | 8.2–9.8 | Colorless to Purple | 561-581 |

| Thymolphthalein (B86794) | C₂₈H₃₀O₄ | 430.54 | 251-253 | 9.70, 10.0 | 9.3–10.5 | Colorless to Blue | 595 |

| α-Naphtholphthalein | C₂₈H₁₈O₄ | 418.44 | 238-240 | - | 7.3–8.7 | Colorless/Reddish to Greenish-Blue | - |

| Monofluorophenolphthalein | C₂₀H₁₃FO₄ | 336.31 | - | 9.33 | - | Colorless to Purple | 558 |

| Difluorophenolphthalein | C₂₀H₁₂F₂O₄ | 354.30 | - | 8.70 | - | Colorless to Purple | 564 |

Synthesis of Phenolphthalein and Its Derivatives: Experimental Protocols

The synthesis of phenolphthalein and its derivatives generally follows the original method developed by von Baeyer, a Friedel-Crafts acylation reaction. The following are detailed protocols for the synthesis of phenolphthalein, o-cresolphthalein, and thymolphthalein.

Synthesis of Phenolphthalein

Materials:

-

Phthalic anhydride

-

Phenol

-

Concentrated sulfuric acid (98%) or anhydrous zinc chloride

-

Ethanol (B145695) (95%)

-

Sodium hydroxide (B78521) solution (1 M)

-

Hydrochloric acid solution (1 M)

Procedure:

-

In a fume hood, combine a 2:1 molar ratio of phenol to phthalic anhydride in a round-bottom flask.

-

Carefully add a few drops of concentrated sulfuric acid or a catalytic amount of anhydrous zinc chloride to the mixture.

-

Heat the mixture in an oil bath at 120-130°C for 1-2 hours with stirring. The mixture will turn a deep red or purple color.

-

Allow the reaction mixture to cool and solidify.

-

To the solidified mass, add a small amount of hot water and boil to remove any unreacted phthalic anhydride.

-

Decant the water and dissolve the crude product in a minimum amount of hot 95% ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to induce crystallization of phenolphthalein. The crystals can be collected by vacuum filtration.

-

To confirm the identity of the product, dissolve a small amount in ethanol and add a few drops of 1 M NaOH solution. A characteristic pink color should appear, which disappears upon the addition of 1 M HCl.

Synthesis of o-Cresolphthalein

Materials:

-

Phthalic anhydride

-

Anhydrous zinc chloride

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution (10%)

-

Litmus (B1172312) paper

Procedure:

-

Mix 500g of phthalic anhydride and 600g of o-cresol in a suitable reaction vessel and heat gently with stirring until the solids dissolve.[1]

-

Add 600g of anhydrous zinc chloride to the mixture and stir vigorously.[1]

-

Heat the reaction mixture at 105-110°C for 5-6 hours.[1]

-

After cooling, add 1000ml of water and stir to dissolve the reaction mass.[1]

-

Pour the mixture into a solution of 10L of water and 500ml of concentrated hydrochloric acid to precipitate the crude product.[1]

-

Filter the precipitate and wash it with water.

-

The crude product can be purified by dissolving it in 10% sodium hydroxide solution, filtering, and then re-precipitating the o-cresolphthalein by acidifying the filtrate with hydrochloric acid until it is acidic to litmus paper.[1]

-

The purified precipitate is then filtered, washed with water, and dried.[1]

Synthesis of Thymolphthalein

Materials:

-

Phthalic anhydride

-

Concentrated sulfuric acid (98%)

Procedure:

-

Thoroughly grind thymol and phthalic anhydride together in a 2:1 molar ratio in a mortar and pestle to create a fine, homogeneous powder.[3][7]

-

Transfer the mixture to a round-bottom flask and carefully add a few drops of concentrated sulfuric acid.[3]

-

Heat the mixture in a boiling water bath for approximately 15 minutes. The mixture will liquefy and turn a deep red color.[7]

-

Allow the flask to cool to room temperature.

-

Add boiling water to the flask to help remove unreacted thymol, which will melt and can be decanted.[7]

-

The crude solid product can be purified by dissolving it in acetone, filtering to remove any insoluble phthalic anhydride, and then recrystallizing the thymolphthalein from the acetone solution.[7]

Mechanism of Action as a pH Indicator

The dramatic color change of phenolphthalein and its derivatives is a result of structural transformations that occur at different pH levels. These changes alter the electronic conjugation of the molecule, thereby affecting its absorption of visible light.

In strongly acidic conditions (pH < 0), the molecule is protonated, forming a cation that can appear orange. In acidic to neutral conditions (pH 0-8.2), it exists predominantly in its lactone form, which is colorless as the central carbon is sp³ hybridized, isolating the pi systems of the three aromatic rings.

As the pH becomes basic (pH 8.2-10.0), two protons are removed from the phenol hydroxyl groups. This leads to the opening of the lactone ring and the formation of a quinoid structure. The central carbon becomes sp² hybridized, creating a large, conjugated system across the entire molecule. This extended conjugation allows the molecule to absorb light in the visible spectrum, resulting in the characteristic pink to purple color.[8]

In very strongly basic conditions (pH > 12), the pink color fades as a hydroxide ion adds to the central carbon, forming a colorless carbinol form and disrupting the extended conjugation.[8]

Caption: pH-dependent structural transitions of phenolphthalein.

Experimental Workflows

Acid-Base Titration

Phenolphthalein is a classic indicator for the titration of a strong acid with a strong base.

Caption: Workflow for a typical acid-base titration using phenolphthalein.

Kastle-Meyer Test for Blood

A reduced form of phenolphthalein, phenolphthalin (B1214455), is used in the Kastle-Meyer test, a presumptive test for the presence of blood.

Experimental Protocol:

-

A sample of the suspected stain is collected on a cotton swab.

-

A drop of ethanol is added to the swab to lyse the cells.

-

A drop of the Kastle-Meyer reagent (phenolphthalin in alkaline solution) is added.

-

A drop of hydrogen peroxide (3%) is added.

Mechanism: The heme in hemoglobin catalytically decomposes the hydrogen peroxide. The resulting oxygen radicals oxidize the colorless phenolphthalin back to the colored phenolphthalein, producing a pink color, which indicates a positive result.

Caption: Simplified mechanism of the Kastle-Meyer test.

Applications in Drug Development

Recent research has unveiled a novel therapeutic potential for phenolphthalein and its derivatives as inhibitors of store-operated calcium entry (SOCE).[6] SOCE is a critical mechanism for calcium signaling in various cell types, and its dysregulation is implicated in numerous diseases.

Phenolphthalein and its analogues have been identified as blockers of SOCE, with a mechanism of action that appears to be independent of the cyclic adenosine (B11128) monophosphate (cAMP) and nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathways. The inhibitory activity is dependent on the closed lactone ring structure; opening of this ring results in a loss of activity. Furthermore, modifications to the diphenyl groups can modulate the inhibitory potency. This discovery positions phenolphthalein as a prototype for a new class of calcium channel blockers with potential applications in cardiovascular diseases and other conditions involving aberrant calcium signaling.[6]

Caption: Signaling pathway of phenolphthalein derivatives as SOCE inhibitors.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 596-01-0: α-Naphtholphthalein | CymitQuimica [cymitquimica.com]

- 3. alpha-Naphtholphthalein | 596-01-0 [chemicalbook.com]

- 4. Phenolphthalein | pH indicator, acid-base titration, indicator dye | Britannica [britannica.com]

- 5. Phenolphthalein - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Phenolphthalein as a prototype drug for a group of structurally related calcium channel blockers in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

Navigating the Solubility of Tetrabromophenolphthalein in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabromophenolphthalein in various organic solvents. Due to a scarcity of specific quantitative data in publicly available literature, this document focuses on presenting the existing qualitative information, outlining a standardized experimental protocol for solubility determination, and illustrating the key factors that influence the dissolution of this compound. This guide is intended to be a valuable resource for laboratory work involving this compound, aiding in solvent selection and experimental design.

Understanding the Solubility Profile of this compound

This compound (C₂₀H₁₀Br₄O₄) is a brominated derivative of phenolphthalein. Its molecular structure, rich in aromatic rings and halogen atoms, dictates its solubility characteristics, favoring dissolution in organic solvents over aqueous media.

Qualitative Solubility Data

While precise quantitative solubility data is not extensively documented, a general understanding of its solubility in different classes of organic solvents can be gathered from various sources. The following table summarizes the available qualitative information.

| Solvent Class | Specific Solvents | Reported Solubility |

| Alcohols | Ethanol | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Cyclopentyl methyl ether (CPME) | Soluble with heating | |

| Aromatic Hydrocarbons | Toluene | The ethyl ester is soluble (0.1 g in 100 mL). |

| Ketones | General | Phthalein dyes are generally soluble. |

| Aqueous Media | Water | Practically insoluble. |

It is important to note that much of the available data pertains to the ethyl ester or potassium salt derivatives of this compound, which exhibit different solubility profiles from the parent compound. For instance, the potassium salt is water-soluble, whereas this compound itself is not.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[1] The following protocol is a standardized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Place the containers in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

Phase Separation: After equilibration, allow the containers to stand undisturbed at the experimental temperature to let the excess solid settle. For complete separation, centrifuge the samples at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent precipitation, it may be necessary to immediately dilute the sample with the same solvent. The use of a syringe filter when withdrawing the sample can help to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilutions made. The solubility is typically expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Factors Influencing Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like." The interplay between the solute's and solvent's properties determines the extent of dissolution. The following diagram illustrates the logical relationship between key solvent properties and the solubility of this compound.

References

Spectral properties of 3′,3″,5′,5″-Tetrabromophenolphthalein ethyl ester

An In-Depth Technical Guide to the Spectral Properties of 3′,3″,5′,5″-Tetrabromophenolphthalein Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3′,3″,5′,5″-Tetrabromophenolphthalein ethyl ester (TBPE), also known by synonyms such as Bromophthalein Magenta E, is a versatile anionic dye.[1][2] Its applications are primarily centered on its distinct colorimetric properties, which are sensitive to pH and interactions with other molecules. TBPE is widely utilized as a pH indicator, a reagent for the spectrophotometric determination of cationic surfactants and various amines, and in colorimetric assays for detecting basic drugs in urine. Notably, it has been identified as a non-mutagenic replacement dye in chemical agent detectors.[3] This guide provides a comprehensive overview of the spectral properties of TBPE and its commonly used potassium salt, along with detailed experimental protocols for their characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 3′,3″,5′,5″-tetrabromophenolphthalein ethyl ester and its potassium salt is presented in Table 1.

| Property | 3′,3″,5′,5″-Tetrabromophenolphthalein Ethyl Ester | 3′,3″,5′,5″-Tetrabromophenolphthalein Ethyl Ester Potassium Salt |

| Synonyms | TBPE, Bromophthalein Magenta E[1] | TBPE Potassium Salt[4] |

| CAS Number | 1176-74-5[1] | 62637-91-6[4] |

| Molecular Formula | C₂₂H₁₄Br₄O₄ | C₂₂H₁₃Br₄KO₄[5] |

| Molecular Weight | 661.96 g/mol | 700.05 g/mol [5] |

| Appearance | Yellow to red powder[6] | Dark green to dark blue to black crystalline powder[7] |

| Melting Point | 210 °C (decomposes)[8] | 210 °C (decomposes) |

| Solubility | Insoluble in water | Soluble in water, slightly soluble in methanol, insoluble in ether[4] |

Spectral Properties

The spectral characteristics of TBPE are highly dependent on its chemical form (neutral ester vs. potassium salt) and the experimental conditions, particularly the solvent and pH. The potassium salt is more commonly used for absorbance-based quantitative analysis due to its solubility in aqueous media.

Absorbance Properties

The absorbance data for the potassium salt of TBPE are summarized in Table 2. The neutral form is described as being yellow in its acidic state (TBPE·H) and undergoing a color change to blue upon the formation of an ion associate.[1] One source reports an absorbance peak for the neutral ester at 206 nm, though this is likely in a non-aqueous solvent and not characteristic of its behavior as a visible dye.[9]

| Parameter | Value | Conditions |

| Absorbance Maximum (λmax) | 600 - 608 nm | In ethanol[7] |

| 591.0 - 595.0 nm | At pH 5.8 | |

| ~593 nm | Not specified[10] | |

| Molar Extinction Coefficient (ε) | ~46,218 L mol⁻¹ cm⁻¹ | Calculated from Specific Extinction in ethanol (B145695) |

| Specific Extinction (E 1%/1cm) | ≥660 | At λmax in ethanol[7] |

| pH Transition Interval | pH 3.4 (Yellow-green) to pH 5.4 (Blue-purple) |

Fluorescence Properties

Currently, there is no available data in the scientific literature regarding the fluorescence emission spectrum, excitation spectrum, or quantum yield of 3′,3″,5′,5″-tetrabromophenolphthalein ethyl ester or its salts. Its primary utility in research and diagnostics is derived from its strong absorbance and distinct color changes, rather than fluorescence.

Experimental Protocols

The following are detailed methodologies for the characterization of the spectral properties of compounds like TBPE.

Absorbance Spectrum Measurement

This protocol outlines the steps to determine the absorbance spectrum of TBPE potassium salt.

-

Preparation of Stock Solution: Accurately weigh a small amount of TBPE potassium salt and dissolve it in a suitable solvent, such as ethanol or a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 5.8), to create a concentrated stock solution.[7]

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up for at least 15 minutes to ensure lamp stability.[9]

-

Set the wavelength range for scanning (e.g., 300 nm to 800 nm).

-

-

Blank Measurement:

-

Fill a cuvette with the same solvent used to prepare the working solutions. This will serve as the blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for the absorbance of the solvent and the cuvette itself.[9]

-

-

Sample Measurement:

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If determining the molar extinction coefficient, plot absorbance versus concentration for the series of dilutions at the λmax. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (assuming a 1 cm path length).

-

Fluorescence Spectrum Measurement

While no fluorescence data is available for TBPE, the following is a general protocol for such a measurement.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup:

-

Turn on the instrument and allow the lamp to stabilize.

-

Select an appropriate excitation wavelength, usually the absorbance maximum (λmax).

-

-

Emission Spectrum Measurement:

-

Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength, to detect the fluorescence emission.

-

-

Excitation Spectrum Measurement:

-

Set a fixed emission wavelength, typically at the peak of the emission spectrum.

-

Scan a range of excitation wavelengths. The resulting spectrum should resemble the absorbance spectrum of the compound.[4]

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance of the sample at the excitation wavelength.

-

Repeat the measurement for a standard compound with a known quantum yield under the same experimental conditions.

-

Calculate the quantum yield of the sample using the comparative method.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the use of TBPE in the spectrophotometric determination of a cationic analyte.

References

- 1. Novel indicator system for the photometric titration of ionic surfactants in an aqueous medium. Determination of anionic surfactants with distearyldimethylammonium chloride as titrant and tetrabromophenolphthalein ethyl ester as indicator - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound ETHYL ESTER POTASSIUM SALT | 62637-91-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound ETHYL ESTER | 1176-74-5 [chemicalbook.com]

- 6. 151580050 [thermofisher.com]

- 7. This compound ethyl ester | C22H14Br4O4 | CID 92873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Absorption [this compound Ethyl Ester] | AAT Bioquest [aatbio.com]

- 9. 3′,3′′,5′,5′′-四溴酚酞乙酯 钾盐 indicator grade | Sigma-Aldrich [sigmaaldrich.cn]

- 10. This compound Ethyl Ester | RUO [benchchem.com]

A Comprehensive Technical Guide to Tetrabromophenolphthalein Ethyl Ester: Identifiers, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetrabromophenolphthalein ethyl ester, a chromogenic substrate widely used in biochemical assays. This document outlines its chemical identifiers, physical and chemical properties, a detailed synthesis protocol, and its primary application in the detection of esterase activity.

Core Chemical Identifiers and Properties

This compound ethyl ester is commercially available in two primary forms: the free acid and its potassium salt. The identifiers and properties of both are crucial for accurate sourcing and application in research.

Table 1: Chemical Identifiers for this compound Ethyl Ester and its Potassium Salt

| Identifier | This compound Ethyl Ester (Free Acid) | This compound Ethyl Ester Potassium Salt |

| CAS Number | 1176-74-5[1][2][3] | 62637-91-6[4][5][6][7][8] |

| Molecular Formula | C₂₂H₁₄Br₄O₄[1][2][3] | C₂₂H₁₃Br₄KO₄[4][6][7] |

| Molecular Weight | 661.96 g/mol [2][3] | 700.06 g/mol [4][5] |

| IUPAC Name | ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate[1][3] | potassium 2,6-dibromo-4-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methylphenolate[4][6] |

| InChI Key | SQFXATUXPUCFFO-UHFFFAOYSA-N | WCIQBKUTYDIBJC-UHFFFAOYSA-M[4][6][7] |

| SMILES | CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br[1][2] | [K+].CCOC(=O)C1=CC=CC=C1C(C1=CC(Br)=C([O-])C(Br)=C1)=C1C=C(Br)C(=O)C(Br)=C1[6] |

| Synonyms | TBPPE, Bromophthalein Magenta E, Ethyl this compound[1][3] | TBPE, this compound ethyl ester K salt[4][5] |

Table 2: Physical and Chemical Properties

| Property | This compound Ethyl Ester (Free Acid) | This compound Ethyl Ester Potassium Salt |

| Appearance | Yellow to red powder or solid.[1][9] | Dark green to dark blue or black powder/crystals.[5] |

| Melting Point | 208-211 °C[3] | 210 °C (decomposes)[7] |

| Solubility | Soluble in benzene.[9] | Information not readily available. |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Store under inert gas. Air sensitive.[1] | Recommended to be stored in a cool, dark place (<15°C).[5] |

Experimental Protocols

Synthesis of this compound Ethyl Ester

The synthesis of this compound ethyl ester is a multi-step process that begins with the readily available indicator, phenolphthalein. The overall yield is approximately 25%. The key stages are outlined below.

1. Reduction of Phenolphthalein to Phenolphthalin (B1214455):

-

Phenolphthalein is reduced using zinc dust in an aqueous sodium hydroxide (B78521) solution.

-

The reaction mixture is refluxed to yield phenolphthalin.

2. Esterification of Phenolphthalin:

-

The phenolphthalin produced is treated with ethanol (B145695) saturated with dry hydrogen chloride gas.

-

This reaction is typically stirred at room temperature for 72 hours to produce phenolphthalin ethyl ester, with yields reported around 93.5%.[4]

3. Bromination of Phenolphthalin Ethyl Ester:

-

The phenolphthalin ethyl ester undergoes bromination using elemental bromine.

-

To minimize side reactions, the bromine is added incrementally at a low temperature (0°C).[4]

4. Oxidation to this compound Ethyl Ester:

-

The tetrabromophenolphthalin ethyl ester is oxidized to the final product.

-

An efficient method utilizes potassium ferricyanide (B76249) at 0°C for approximately five minutes, followed by neutralization with acetic acid, which can result in a final product yield of 85%.[4]

5. (Optional) Formation of the Potassium Salt:

-

The free acid can be converted to its potassium salt by treatment with potassium hydroxide.

Application in Esterase Activity Assays

This compound ethyl ester serves as a highly sensitive chromogenic substrate for the detection and quantification of esterase activity.[10] The underlying principle of this application is the enzymatic cleavage of the ethyl ester bond.

Mechanism of Detection

Initially, the this compound ethyl ester is colorless. In the presence of esterases, the ethyl ester bond is hydrolyzed. This reaction liberates the this compound anion, which is a deeply colored species, typically exhibiting an intense blue-purple hue in its basic form.[10] The intensity of the color produced is directly proportional to the amount of esterase activity, allowing for quantitative measurement via spectrophotometry.

General Experimental Protocol for Esterase Assay

1. Preparation of Reagents:

-

Buffer Solution: Prepare a suitable buffer solution at the optimal pH for the esterase being investigated. A common choice is a phosphate (B84403) or borate (B1201080) buffer.

-

Substrate Stock Solution: Dissolve this compound ethyl ester in an appropriate organic solvent (e.g., methanol (B129727) or ethanol) to create a concentrated stock solution.

-

Enzyme Solution: Prepare a solution of the esterase in the buffer solution. The concentration will depend on the specific activity of the enzyme.

2. Assay Procedure:

-

Pipette the buffer solution into a microplate well or a cuvette.

-

Add the enzyme solution to the buffer and briefly incubate at the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the substrate stock solution.

-

Monitor the change in absorbance over time at the wavelength corresponding to the maximum absorbance of the colored this compound anion. This is typically in the range of 590-600 nm.

-

The rate of change in absorbance is proportional to the esterase activity.

3. Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

A standard curve can be generated using known concentrations of the this compound anion to convert the rate of change in absorbance to the rate of product formation.

This guide provides a foundational understanding of this compound ethyl ester for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. This compound ETHYL ESTER | 1176-74-5 [chemicalbook.com]